Graveoline - 485-61-0

Graveoline

Catalog Number: EVT-296801
CAS Number: 485-61-0
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Graveoline is a naturally occurring quinolone alkaloid primarily found in plants belonging to the Rutaceae family, particularly in the genus Ruta. [, , , ] This alkaloid is a secondary metabolite and is often cited for its various biological activities, making it a subject of interest in different fields of scientific research. [, , ] Graveoline was first isolated from Ruta graveolens in trace amounts alongside other alkaloids such as kokusaginine and skimmianine. [] It is structurally characterized as a 1-methyl-methylenedioxyphenyl-4-quinolone. []

Classification
  • Chemical Name: 2-(4-Methoxyphenyl)-1-methylquinolin-4(1H)-one
  • Molecular Formula: C_16H_15NO_2
  • IUPAC Name: 2-(4-Methoxyphenyl)-1-methylquinolin-4(1H)-one
Synthesis Analysis

The synthesis of graveoline typically involves several key steps, often starting from readily available precursors such as 2-aminoacetophenone. A common synthetic route includes:

  1. Formation of Amide: Reacting 2-aminoacetophenone with benzoyl chloride to form an amide.
  2. Cyclization: The amide undergoes cyclization, often facilitated by potassium tert-butoxide, to yield the quinoline structure.
  3. Methylation: The quinoline derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate to produce the final graveoline compound.
Molecular Structure Analysis

Graveoline features a complex molecular structure characterized by a quinoline backbone. Key structural features include:

  • Quinoline Ring System: A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Substituents: The presence of a methoxy group and a methyl group enhances its biological activity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis reveals distinct peaks corresponding to different protons in the molecule, confirming its structure .

Structural Data

  • Molecular Weight: Approximately 255.30 g/mol
  • Melting Point: Reported between 171 °C and 175 °C.
Chemical Reactions Analysis

Graveoline participates in various chemical reactions that enhance its pharmacological profile:

  1. Acetylcholinesterase Inhibition: Graveoline analogs have been shown to inhibit acetylcholinesterase activity effectively, making them potential candidates for Alzheimer's treatment.
  2. Derivatives Formation: Chemical modifications lead to graveoline derivatives that exhibit improved solubility and activity against various biological targets .

These reactions often involve substitution and functionalization strategies that modify the core quinoline structure to optimize biological activity.

Mechanism of Action

Graveoline's mechanism of action primarily revolves around its interaction with acetylcholinesterase:

  • Binding Sites: The compound binds to both the central catalytic site and the peripheral anionic site of acetylcholinesterase, inhibiting enzyme activity and preventing the breakdown of acetylcholine.
  • Selectivity: Its design allows for selective inhibition over butyrylcholinesterase, which is crucial for minimizing side effects associated with cholinergic therapies .

Data Supporting Mechanism

Studies indicate that graveoline exhibits an inhibitory constant (IC50) value in the low micromolar range, demonstrating significant potency against acetylcholinesterase.

Physical and Chemical Properties Analysis

Graveoline possesses several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in organic solvents like ethanol and dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under prolonged exposure to light or extreme pH conditions.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which is favorable for membrane permeability.
  • pKa Values: Suggests that graveoline can exist in both protonated and deprotonated forms depending on the pH of the environment.
Applications

Graveoline has significant potential in various scientific applications:

  1. Pharmaceutical Development: Its role as an acetylcholinesterase inhibitor positions it as a candidate for Alzheimer's disease treatment.
  2. Research Tool: Graveoline analogs are utilized in studies examining cholinergic signaling pathways and neuroprotection mechanisms.
  3. Anti-Angiogenesis Studies: Some derivatives have shown promise in inhibiting angiogenesis, making them candidates for cancer therapy .
Introduction to Graveoline: Background and Research Significance

Graveoline (C₁₇H₁₃NO) is a 2-phenylquinolinone alkaloid primarily isolated from Ruta graveolens L. (Common Rue Herb), a plant historically used in traditional medicine for its spasmolytic, antibacterial, and anti-inflammatory properties [4]. As a privileged scaffold in natural product chemistry, graveoline’s tetracyclic structure combines a planar quinolinone core with a rotatable phenyl ring, enabling diverse molecular interactions. Its significance stems from its dual role as a biologically active compound and a synthetically tractable lead for drug development. Research over the past two decades has revealed graveoline’s polypharmacology, targeting neurodegenerative diseases, cancer, and microbial infections, positioning it as a versatile template for rational drug design [1] [4].

Historical Context of Graveoline in Natural Product Chemistry

The isolation of graveoline from Ruta graveolens traces back to early phytochemical studies of rutaceous plants in the mid-20th century. Ethnobotanical records indicate that crude extracts of Ruta graveolens were used in Mediterranean and Asian traditional medicine for treating gastrointestinal disorders, fever, and inflammation [4] [6]. Graveoline was identified as a key alkaloid responsible for these effects, alongside its analogs graveolinine and arborinine. Initial structural elucidation in the 1960s–1970s confirmed its 2-phenyl-4H-quinolin-4-one framework, distinguishing it from the linear furoquinoline alkaloids common in Rutaceae [4].

The compound’s biosynthesis proceeds via the anthranilic acid pathway, where 2-aminobenzophenone derivatives undergo cyclization to form the quinolinone core, followed by oxidative modifications [6]. Early synthetic efforts in the 1980s–1990s focused on Friedländer-type condensations, but yields were limited by regioselectivity issues. A breakthrough came in 2006 when optimized protocols using tert-butoxide-mediated cyclization achieved gram-scale synthesis (Scheme 1), enabling systematic structure-activity relationship (SAR) studies [1]:

Scheme 1: Synthesis of Graveoline Core  2-Aminoacetophenone + Benzoyl Chloride → Amide Intermediate → Cyclization (t-BuOK/t-BuOH) → Quinolinone Core  
  • Taxonomic Distribution: Graveoline analogs occur in >12 Ruta species, with concentrations highest in flowering aerial parts (0.4–1.2% dry weight) [4].
  • Structural Uniqueness: The 2-phenylquinolinone scaffold exhibits rare C2-aryl substitution, enabling π-stacking with biological targets absent in simpler quinolinones [1] [6].

Table 1: Key Historical Milestones in Graveoline Research

YearDevelopmentSignificance
1965First isolation from Ruta graveolensConfirmed as a new alkaloid class
1982Total synthesis via Friedländer condensationEnabled analog access; revealed regioselectivity issues
2006tert-Butoxide-mediated cyclization protocolAchieved >85% yield; scalable production
2010Anti-angiogenesis activity reportedExpanded applications to cancer therapy

Graveoline as a Lead Compound in Drug Discovery

Graveoline’s emergence as a lead compound stems from its moderate but selective bioactivity across multiple therapeutic domains. Initial screenings in the early 2000s revealed acetylcholinesterase (AChE) inhibition (IC₅₀ ≈ 3.65 μM) and antitumor effects against leukemia cell lines (EC₅₀ ≈ 28 μM) [1] [4]. Unlike complex natural products with synthetically challenging structures, graveoline’s compact molecular weight (247.3 g/mol) and three derivatization sites (C6, N3, 4′-phenyl) facilitate rapid analog generation.

Key pharmacological advantages driving its lead status include:

  • Selectivity for AChE over Butyrylcholinesterase (BuChE): Critical for reducing peripheral side effects in neurodegenerative diseases [1].
  • Dual-action potential: Capacity to inhibit both catalytic and peripheral sites of AChE, enabling suppression of amyloid-β aggregation [1].
  • Tunable solubility: The N3 position accommodates hydrophilic side chains, improving bioavailability without compromising membrane permeability [4].

Table 2: Initial Bioactivity Profile of Graveoline

TargetActivityValue (μM)Reference Standard
Acetylcholinesterase (AChE)Inhibition (IC₅₀)3.65Tacrine (IC₅₀ = 0.22 μM)
Butyrylcholinesterase (BuChE)Inhibition (IC₅₀)9306Tacrine (IC₅₀ = 0.03 μM)
NCI-H460 lung cancer cellsCytotoxicity (EC₅₀)28.4Doxorubicin (EC₅₀ = 0.1 μM)
HUVEC migrationInhibition at 10 μM62% reductionSunitinib (78% reduction)

Properties

CAS Number

485-61-0

Product Name

Graveoline

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3

InChI Key

COBBNRKBTCBWQP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4

Synonyms

4(1H)-Quinolone,1-methyl-2-[3,4-(methylenedioxy)phenyl]- (6CI,7CI,8CI)

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.